molecular formula C9H22Si B3059379 Silane, triethyl propyl CAS No. 994-44-5

Silane, triethyl propyl

Cat. No.: B3059379
CAS No.: 994-44-5
M. Wt: 158.36 g/mol
InChI Key: NPBFIVCLSIDQNN-UHFFFAOYSA-N
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Description

Silane, triethyl propyl: is an organosilicon compound with the chemical formula C₉H₂₂Si. It is a trialkylsilane, characterized by a silicon atom bonded to three ethyl groups and one propyl group. This compound is a colorless liquid at room temperature and is known for its reactivity, particularly the silicon-hydrogen bond, which makes it useful in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, triethyl propyl can be synthesized through the hydrosilylation reaction, where an alkene (propene) reacts with triethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the purification of raw materials, precise control of reaction conditions, and the use of advanced catalysts to enhance the efficiency of the hydrosilylation reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Hydrocarbons: From reduction reactions.

    Organosilicon Compounds: From hydrosilylation reactions.

    Silyl Ethers: From substitution reactions.

Mechanism of Action

The primary mechanism of action for silane, triethyl propyl involves the reactivity of the silicon-hydrogen bond. This bond can undergo various chemical transformations, such as reduction, hydrosilylation, and substitution, leading to the formation of new compounds. The silicon atom acts as a nucleophile, attacking electrophilic centers in other molecules, which facilitates these reactions .

Comparison with Similar Compounds

    Triethylsilane: Similar in structure but lacks the propyl group.

    Trimethylsilane: Contains three methyl groups instead of ethyl and propyl groups.

Uniqueness: Silane, triethyl propyl is unique due to the presence of both ethyl and propyl groups, which provide a balance between reactivity and stability. This makes it more versatile in various chemical reactions compared to its counterparts .

Properties

IUPAC Name

triethyl(propyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22Si/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBFIVCLSIDQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335201
Record name Silane, triethyl propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

994-44-5
Record name Silane, triethyl propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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